molecular formula C4H3N3S3 B12935068 [(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile CAS No. 62770-09-6

[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile

Cat. No.: B12935068
CAS No.: 62770-09-6
M. Wt: 189.3 g/mol
InChI Key: KGIBKOZGGPLYEN-UHFFFAOYSA-N
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Description

[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanylidene group at position 5 and a sulfanyl-acetonitrile moiety at position 2. The acetonitrile substituent introduces a strong electron-withdrawing character, which may influence its solubility, crystallinity, and applications in medicinal or materials chemistry .

Properties

CAS No.

62770-09-6

Molecular Formula

C4H3N3S3

Molecular Weight

189.3 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C4H3N3S3/c5-1-2-9-4-7-6-3(8)10-4/h2H2,(H,6,8)

InChI Key

KGIBKOZGGPLYEN-UHFFFAOYSA-N

Canonical SMILES

C(C#N)SC1=NNC(=S)S1

Origin of Product

United States

Preparation Methods

Cyclization to Form the 1,3,4-Thiadiazole Core

  • Starting from hydrazine derivatives and carbon disulfide or thiosemicarbazides, the 1,3,4-thiadiazole ring is formed by cyclodehydration.
  • For example, 5-amino-1,3,4-thiadiazole-2-thiol can be synthesized by cyclization of thiosemicarbazide derivatives under acidic or basic conditions with heating.

Introduction of the Sulfanyl Group

  • The sulfanyl group at the 5-position is typically introduced by thiolation reactions or by using precursors that already contain thiol groups.
  • The thiol functionality can be preserved or modified during subsequent reactions to maintain the sulfanyl substituent.

Attachment of the Acetonitrile Group via Sulfur Linkage

  • The acetonitrile moiety is introduced by reacting the thiol or sulfanyl-substituted thiadiazole intermediate with haloacetonitrile derivatives (e.g., chloroacetonitrile) under nucleophilic substitution conditions.
  • This reaction is often performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base (e.g., triethylamine) to facilitate substitution.

Representative Synthetic Procedure

A typical synthetic route for [(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile may proceed as follows:

Step Reagents & Conditions Description
1. Cyclization Thiosemicarbazide + appropriate carboxylic acid derivative, reflux in acidic medium Formation of 1,3,4-thiadiazole ring with thiol group at 2-position
2. Thiolation Maintain thiol group or introduce sulfanyl substituent Ensures sulfanyl functionality at 5-position
3. Nucleophilic substitution Reaction of thiol intermediate with chloroacetonitrile in presence of base (e.g., triethylamine) in acetonitrile solvent, room temperature to reflux Formation of sulfanyl-acetonitrile linkage

This method is supported by analogous syntheses reported for related thiadiazole derivatives, where nucleophilic substitution of thiol groups with haloalkyl nitriles is a common strategy.

Reaction Conditions and Purification

  • Solvents: Acetonitrile, ethanol, or DMF are commonly used solvents for these reactions.
  • Temperature: Reactions are typically conducted at room temperature or under reflux (50–80 °C) depending on the step.
  • Catalysts/Bases: Triethylamine or other organic bases facilitate nucleophilic substitution.
  • Purification: Products are purified by recrystallization from ethanol or by column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of thiadiazole ring protons and the acetonitrile group.
  • IR Spectroscopy: Characteristic absorption bands for nitrile (around 2200 cm^-1) and thiol/sulfanyl groups.
  • Mass Spectrometry: Confirms molecular weight consistent with the target compound.
  • X-ray Crystallography: Confirms planar structure of the thiadiazole ring and the positioning of substituents.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Cyclization to 1,3,4-thiadiazole Thiosemicarbazide + acid derivative Reflux, acidic medium Formation of thiadiazole ring with thiol
Thiolation/Sulfanyl introduction Thiol precursors or thiolation reagents Mild conditions Sulfanyl substitution at 5-position
Nucleophilic substitution with chloroacetonitrile Chloroacetonitrile + base (triethylamine) Room temp to reflux, acetonitrile solvent Formation of sulfanyl-acetonitrile linkage
Purification Recrystallization or chromatography Ethanol or silica gel column Pure target compound

Research Findings and Notes

  • The dihedral angle between the thiadiazole ring and substituents is close to planar, which is important for the compound’s stability and reactivity.
  • The use of coupling agents such as EDC and HOBt in amide bond formation with thiadiazole derivatives is well documented and may be adapted for related functionalizations.
  • Reaction monitoring by thin layer chromatography (TLC) is essential to confirm completion.
  • Washing steps with sodium bicarbonate, diluted sulfuric acid, and brine ensure removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Thiadiazole vs. Oxadiazole

Compounds with oxadiazole cores, such as 4-{[2-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (), exhibit distinct electronic and steric properties compared to thiadiazole analogs. Replacing sulfur with oxygen in the heterocycle reduces ring strain and alters hydrogen-bonding capabilities. For example, oxadiazole derivatives often form planar sheets stabilized by N–H···O hydrogen bonds (e.g., in the phenanthroline-based compound from ), whereas thiadiazole derivatives may engage in S···S or S···N interactions due to sulfur’s larger atomic radius and polarizability .

Substituent Effects on Reactivity and Bioactivity

  • Sulfonamide Derivatives: 5-Amino-1,3,4-thiadiazole-2-sulfonamide () demonstrates enhanced water solubility due to the sulfonamide group, which is critical for pharmaceutical applications (e.g., carbonic anhydrase inhibition). In contrast, the acetonitrile group in the target compound may limit aqueous solubility but improve electrophilicity for nucleophilic additions .
  • Thiol/Thione Tautomerism : Compounds like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide () highlight the role of thiol-thione tautomerism in modulating reactivity. The sulfanylidene group in the target compound similarly offers tautomeric flexibility, enabling diverse alkylation or oxidation pathways .
  • The acetonitrile group, however, prioritizes electronic effects over steric considerations .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Core Heterocycle Key Substituents Notable Properties/Applications Reference
[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile 1,3,4-Thiadiazole Sulfanylidene, Acetonitrile High electrophilicity; precursor for functionalization
4-{[2-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide 1,3,4-Oxadiazole Sulfonamide, Ethyl linker Potential diuretic/carbonic anhydrase inhibitor
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Mercapto, Acetamide Tautomerism-dependent reactivity
2-{[4-(2-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid 1,3,4-Thiadiazole Methylphenyl, Carboxylic acid Enhanced lipophilicity; metal chelation potential

Solubility and Stability

  • The acetonitrile group’s polarity may reduce solubility in nonpolar solvents compared to sulfonamide derivatives ().
  • Thiadiazole derivatives with aromatic substituents (e.g., ) exhibit improved thermal stability due to π-stacking interactions .

Reactivity Trends

  • Electrophilicity : The acetonitrile group enhances susceptibility to nucleophilic attack, enabling transformations into amides or carboxylic acids.
  • Oxidation Sensitivity : Sulfanylidene and mercapto groups (e.g., ) are prone to oxidation, necessitating inert storage conditions .

Biological Activity

The compound [(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a heterocyclic organic molecule characterized by a thiadiazole ring and a nitrile group. This unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The structural formula of [(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile includes:

  • A thiadiazole ring that enhances biological reactivity.
  • A sulfanyl group that may influence its interaction with biological targets.
  • A nitrile group (-C≡N) which is known for its reactivity in various chemical processes.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:

  • A study highlighted that 2-amino-thiadiazole derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
CompoundTarget OrganismMIC (µg/mL)Reference
2-Amino-thiadiazoleS. aureus32.6
2-Amino-thiadiazoleE. coli>50
Thiadiazole DerivativeC. albicans47.5 (Itraconazole)

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. Notable findings include:

  • Compounds displaying cytotoxic effects against various cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) with IC50 values ranging from 0.28 to 10 µg/mL .
  • Structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can significantly enhance cytotoxicity.
CompoundCancer Cell LineIC50 (µg/mL)Mechanism
Compound AHCT1163.29Apoptosis induction
Compound BMCF-70.28Tubulin interaction
Compound CH46010.0Cell cycle arrest inhibition

The mechanisms through which [(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile exerts its biological effects are under investigation. Key hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Cellular Targets : Studies suggest interactions with tubulin and other cellular components leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • A study evaluated a series of substituted thiadiazoles for their antibacterial activity against clinical isolates of E. coli and found promising results indicating potential for therapeutic applications .
  • Another research focused on the anticancer properties of modified thiadiazoles showed significant growth inhibition in various tumor cell lines, suggesting a pathway for drug development targeting specific cancers .

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